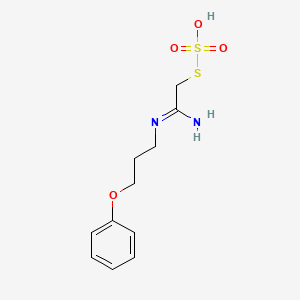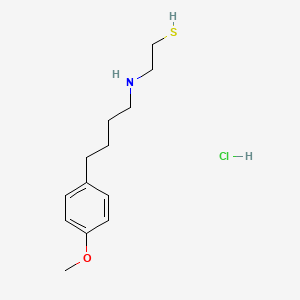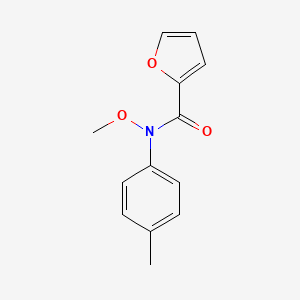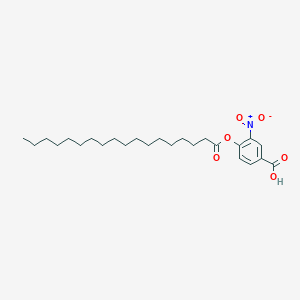
3-Nitro-4-(octadecanoyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-(octadecanoyloxy)benzoic acid is an organic compound with the molecular formula C25H39NO6 It is a derivative of benzoic acid, characterized by the presence of a nitro group at the third position and an octadecanoyloxy group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(octadecanoyloxy)benzoic acid typically involves the esterification of 3-nitro-4-hydroxybenzoic acid with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The esterification process can be represented by the following reaction:
3-Nitro-4-hydroxybenzoic acid+Octadecanoic acidCatalyst3-Nitro-4-(octadecanoyloxy)benzoic acid+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitro-4-(octadecanoyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to yield 3-nitro-4-hydroxybenzoic acid and octadecanoic acid under acidic or basic conditions.
Esterification: The compound can be synthesized through esterification reactions as described above.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Acidic or basic hydrolysis conditions.
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts.
Major Products Formed:
Reduction: 3-Amino-4-(octadecanoyloxy)benzoic acid.
Hydrolysis: 3-Nitro-4-hydroxybenzoic acid and octadecanoic acid.
Applications De Recherche Scientifique
3-Nitro-4-(octadecanoyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Nitro-4-(octadecanoyloxy)benzoic acid involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The nitro group may also participate in redox reactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
3-Nitrobenzoic acid: Lacks the octadecanoyloxy group, making it less hydrophobic.
4-Nitrobenzoic acid: Similar structure but with the nitro group at a different position.
3-Nitro-4-hydroxybenzoic acid: Precursor to 3-Nitro-4-(octadecanoyloxy)benzoic acid, lacks the ester group.
Uniqueness: this compound is unique due to its long hydrophobic octadecanoyloxy chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
43049-40-7 |
|---|---|
Formule moléculaire |
C25H39NO6 |
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
3-nitro-4-octadecanoyloxybenzoic acid |
InChI |
InChI=1S/C25H39NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)32-23-19-18-21(25(28)29)20-22(23)26(30)31/h18-20H,2-17H2,1H3,(H,28,29) |
Clé InChI |
JXWMSAWUMPVHSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


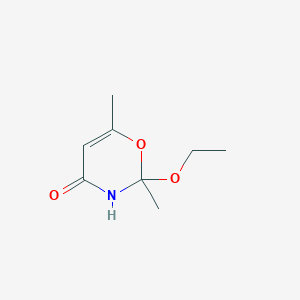
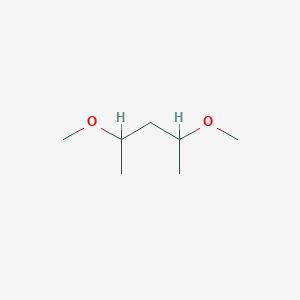
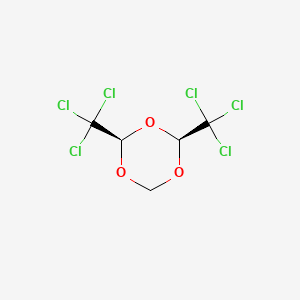
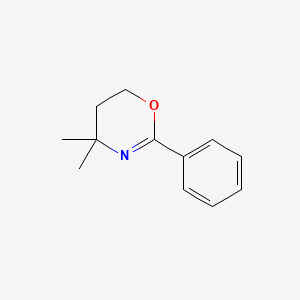
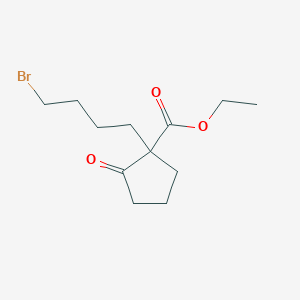

![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)


